molecular formula C11H12N2O3 B1422292 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1283109-17-0

4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1422292
CAS No.: 1283109-17-0
M. Wt: 220.22 g/mol
InChI Key: YUFVAODJXAAQBU-UHFFFAOYSA-N
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Description

4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 3-methyl-2-oxoimidazolidine ring attached to the para position of the aromatic core. The imidazolidinone moiety introduces hydrogen-bonding capabilities and conformational rigidity, which may influence solubility, stability, and biological activity .

Properties

IUPAC Name

4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-6-7-13(11(12)16)9-4-2-8(3-5-9)10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFVAODJXAAQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226797
Record name Benzoic acid, 4-(3-methyl-2-oxo-1-imidazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283109-17-0
Record name Benzoic acid, 4-(3-methyl-2-oxo-1-imidazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283109-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(3-methyl-2-oxo-1-imidazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-methyl-2-oxoimidazolidine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with rigorous quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The benzoic acid moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares structural features and properties of 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
This compound C₁₁H₁₂N₂O₃ (inferred) ~220.23 (calculated) Para-substituted imidazolidinone with 3-Me Not reported
4-(2-Methyl-1H-benzimidazol-1-yl)benzoic acid C₁₅H₁₂N₂O₂ 252.27 Para-substituted benzimidazole with 2-Me Not reported
3-Amino-4-imidazol-1-yl-benzoic acid C₁₀H₉N₃O₂ 203.20 Meta-amino, para-imidazole Not reported
Compound 35 (IDO1 inhibitor) C₂₄H₂₀N₄O₂ 396.45 Benzamide-benzimidazole hybrid 192–194
4-{[3-(1H-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic acid HCl C₁₆H₁₇N₃O₄S·HCl 383.85 Thiazolidine-linked imidazole, HCl salt Not reported

Key Observations :

  • Substituent Diversity: The imidazolidinone group in the target compound is distinct from benzimidazoles (e.g., ) or simple imidazoles ().
  • Molecular Weight : The target compound is lighter (~220 g/mol) than benzimidazole derivatives (e.g., 396 g/mol for Compound 35), which may influence pharmacokinetics .

Physicochemical and Spectral Properties

  • Melting Points: Benzimidazole derivatives (e.g., Compound 35: 192–194°C) exhibit lower melting points than triazine-based analogs (217.5–220°C in ), suggesting imidazolidinone derivatives may have intermediate thermal stability .
  • Hydrogen Bonding: The oxo group in the target compound increases hydrogen-bond donor/acceptor capacity (cf.
  • NMR Profiles: Imidazolidinone protons (δ ~3.8–4.5 ppm for methyl and oxo groups) would differ from benzimidazole aromatic protons (δ ~7.0–8.5 ppm in ) .

Biological Activity

4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N2O3C_{11}H_{13}N_2O_3. The compound features a benzoic acid moiety linked to a 3-methyl-2-oxoimidazolidin-1-yl group, which contributes to its unique biological activity.

Property Value
Molecular FormulaC11H13N2O3C_{11}H_{13}N_2O_3
Molecular Weight219.24 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in the body. This interaction can significantly influence drug interactions and pharmacokinetics.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Potential

The compound has also shown promise as a neuroprotective agent. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative conditions.

Antitumor Activity

Preliminary research indicates that this compound may possess antitumor properties. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer . Further investigations are necessary to elucidate its mechanism and efficacy in vivo.

Case Studies and Research Findings

  • Inhibition of Cytochrome P450 Enzymes : A study highlighted the inhibitory effects of the compound on cytochrome P450 enzymes, which are essential for drug metabolism. This property suggests that it could be a valuable candidate for further pharmacological studies aimed at understanding drug interactions.
  • Anti-inflammatory Studies : In vitro assays revealed that the compound could significantly reduce levels of inflammatory markers in cultured cells, indicating its potential as an anti-inflammatory therapeutic agent.
  • Antitumor Activity : Research involving various cancer cell lines showed that this compound inhibited cell proliferation effectively, suggesting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Molecular Formula Biological Activity
4-Methoxybenzoic acidC8H8O3C_8H_8O_3Limited anti-inflammatory effects
4-Methyl-3-(2-oxoimidazolidin-1-YL)benzoic acidC11H12N2O3C_{11}H_{12}N_2O_3Moderate cytotoxicity against cancer cells
5-MethylisoxazoleC5H6N2OC_5H_6N_2OAntimicrobial properties

The structural complexity of this compound allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid with high purity?

  • Methodology : Optimize stepwise coupling reactions between imidazolidinone derivatives and benzoic acid precursors. For example, use nucleophilic substitution under inert atmospheres (e.g., nitrogen) to minimize oxidation. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) can achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 1:1 hexane/EtOH) and confirm structures via 1H^1H NMR (e.g., δ = 3.86 ppm for methyl groups) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • UV-Vis Spectroscopy : Identify electronic transitions in the 250–300 nm range, particularly for tracking interactions with enzymes like cytochrome P450 .
  • 1H^1H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 60:40 v/v) to assess purity and detect metabolites (retention time ~10–12 min) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Guidelines : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in airtight containers at 2–8°C. Neutralize waste with 10% acetic acid before disposal. Avoid peroxide-containing solvents, as they may trigger side reactions .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and how can these interactions be experimentally distinguished?

  • Experimental Design :

  • Binding Studies : Perform UV-Vis titration assays with ferric CYP199A4. Monitor Soret band shifts (e.g., 417 nm → 423 nm) to calculate binding constants (KdK_d) .
  • Oxidation vs. Inhibition : Compare NADH/O2-supported turnover (HPLC metabolite detection) with control reactions using H2O2H_2O_2. No metabolite formation in H2O2H_2O_2 controls indicates enzyme-specific oxidation .
    • Data Interpretation : Contradictions in binding affinity vs. catalytic activity may arise from pH-dependent coordination modes (e.g., imidazole vs. triazole ligation) .

Q. What strategies resolve discrepancies in metabolic pathway data for this compound?

  • Approach : Use isotopically labeled analogs (e.g., 13C^{13}C-benzoic acid) to trace metabolic intermediates. Cross-validate findings with LC-MS/MS and 1H^1H-15N^{15}N HMBC NMR to confirm structures. For example, distinguish between hydroxylation and N-oxide formation .

Q. How can its liquid crystalline properties be exploited in material science applications?

  • Methodology : Synthesize derivatives with alkyloxy side chains (e.g., 4-(hex-5-enoxy)benzoic acid analogs) to enhance polarizability. Characterize mesophases via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Aromatic stacking and carboxyl group hydrogen bonding are critical for stability .

Q. What reaction optimization steps minimize by-products during large-scale synthesis?

  • Optimization :

  • Temperature Control : Maintain 45–50°C during coupling to prevent thermal degradation.
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates efficiently.
  • Workup : Acidify reaction mixtures to pH 5–6 with acetic acid to precipitate pure product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid

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